molecular formula C18H16Cl2FN3S B4281634 3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

Cat. No.: B4281634
M. Wt: 396.3 g/mol
InChI Key: GEQMLZJKOMEKNU-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science. This particular compound is characterized by the presence of chlorobenzyl and fluorobenzyl groups attached to a triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with 2-chloro-6-fluorobenzyl thiol in the presence of a base to form the corresponding thioether. This intermediate is then reacted with ethyl hydrazinecarboxylate under reflux conditions to form the triazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated control systems can enhance the efficiency and consistency of the production process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt essential biological processes in microorganisms or cancer cells, leading to their death. The presence of chlorobenzyl and fluorobenzyl groups enhances the compound’s ability to penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazole: Lacks the fluorobenzyl group, resulting in different chemical and biological properties.

    5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole: Lacks the chlorobenzyl group, which affects its reactivity and applications.

    4-ethyl-4H-1,2,4-triazole: The simplest form of the triazole ring, without any benzyl substitutions.

Uniqueness

3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is unique due to the presence of both chlorobenzyl and fluorobenzyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FN3S/c1-2-24-17(10-12-6-8-13(19)9-7-12)22-23-18(24)25-11-14-15(20)4-3-5-16(14)21/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQMLZJKOMEKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
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3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
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3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 4
3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 5
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3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
3-(4-chlorobenzyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole

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